molecular formula C14H13ClO B1269777 1-(Benzyloxy)-2-(chloromethyl)benzene CAS No. 23915-08-4

1-(Benzyloxy)-2-(chloromethyl)benzene

Cat. No.: B1269777
CAS No.: 23915-08-4
M. Wt: 232.7 g/mol
InChI Key: OFFXBUAZOPRAJX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(chloromethyl)benzene is an organic compound with the molecular formula C14H13ClO It is a derivative of benzene, where a benzyloxy group is attached to the first carbon and a chloromethyl group is attached to the second carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-benzyloxybenzene with chloromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective chloromethylation at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation processes using specialized reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-(chloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

  • Substitution reactions yield various substituted benzyl derivatives.
  • Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
  • Reduction reactions result in the formation of 1-(benzyloxy)-2-methylbenzene.

Scientific Research Applications

1-(Benzyloxy)-2-(chloromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-2-(chloromethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the benzyloxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-(chloromethyl)benzene: Similar structure but with the chloromethyl group at the fourth position.

    1-(Benzyloxy)-3-(chloromethyl)benzene: Chloromethyl group at the third position.

Uniqueness: 1-(Benzyloxy)-2-(chloromethyl)benzene is unique due to the specific positioning of the benzyloxy and chloromethyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-(chloromethyl)-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFXBUAZOPRAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340316
Record name 1-(Benzyloxy)-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23915-08-4
Record name 1-(Benzyloxy)-2-(chloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-2-(chloromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 46.5 (0.217 mole) 2-benzyloxybenzyl alcohol (prepared by reaction of 2-hydroxybenzyl alcohol with benzyl chloride in ethanol containing an equimolar amount of potassium t-butoxide at 100° C.) in 100 ml chloroform was added 17.2 g (0.217 mole) pyridine followed by dropwise addition of a solution of 25.8 g (0.217 mole) thionyl chloride in 60 ml chloroform. The resulting mixture was heated at reflux for 1.5 hours, cooled, washed with water, brine and dried (MgSO4). Evaporation of solvent gave 45.8 g crude oil which was distilled in vacuo to yield 40.7 g (81%) of product as a colorless oil, b.p. 141° C.(1 Torr).
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81%

Synthesis routes and methods II

Procedure details

The whole of the 2-benzyloxybenzyl alcohol thus obtained was dissolved in 500 ml of tetrahydrofuran, and 85 ml of thionyl chloride were added dropwise, whilst ice-cooling, to the resulting solution. The reaction mixture was then allowed to stand overnight at room temperature, after which it was concentrated by evaporation under reduced pressure to give a dark colored oil. This product was dissolved in toluene, and the solution was decolorized by treating it with silica gel for chromatography followed by filtration. The filtrate was concentrated by evaporation under reduced pressure to give 2-benzyloxybenzyl chloride as a yellow oil, which was used in the following reaction without further purification.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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